One study investigated the chemical reactions and metabolic fate of JM6. The study found that JM6 is not a prodrug for the kynurenine 3-monooxygenase (KMO) inhibitor 3,4-dimethoxy-N-(4-(3-nitrophenyl)thiazol-2-yl)benzenesulfonamide (Ro-61-8048), as previously suggested. The researchers demonstrated that JM6 is stable in acidic conditions and does not metabolize into Ro-61-8048 in vitro using plasma, blood, or hepatic models [].
Furthermore, the study identified species differences in the metabolic pathways of JM6. In mice, JM6 undergoes rapid metabolism via the piperidyl moiety, forming a reactive iminium ion intermediate. In contrast, human in vitro studies revealed a slower metabolism primarily through O-dealkylation at the phenyl ring [].
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 13966-05-7
CAS No.: 18120-67-7